molecular formula C14H18O B13957084 Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- CAS No. 484018-33-9

Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-

Cat. No.: B13957084
CAS No.: 484018-33-9
M. Wt: 202.29 g/mol
InChI Key: QWTMGIOEGAERTK-UHFFFAOYSA-N
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Description

Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

484018-33-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-cyclohex-2-en-1-yloxy-4-ethylbenzene

InChI

InChI=1S/C14H18O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h4,6,8-11,13H,2-3,5,7H2,1H3

InChI Key

QWTMGIOEGAERTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCCC=C2

Origin of Product

United States

Foundational & Exploratory

Cyclohexenyl Phenyl Ether Derivatives: Core Scaffolds for Advanced Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of cyclohexenyl phenyl ether derivatives, a pivotal class of compounds in modern liquid crystal (LC) research. These molecules, characterized by a unique combination of a flexible cyclohexenyl ring, a rigid phenyl group, and an ether linkage, offer a versatile platform for tuning the physical and electro-optical properties of liquid crystal materials. We will delve into the fundamental design principles that govern their mesomorphic behavior, explore detailed synthetic methodologies, analyze their key physicochemical properties, and discuss their application in advanced electro-optical devices. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel liquid crystal materials and technologies.

Chapter 1: Molecular Architecture and Design Principles

The performance of a liquid crystal compound is intrinsically linked to its molecular structure. For cyclohexenyl phenyl ether derivatives, the interplay between its constituent parts—the cyclohexenyl ring, the phenyl ring, the ether linkage, and various terminal groups—dictates the resulting properties.

1.1 The Core Structure: A Balance of Rigidity and Flexibility

The core of these molecules typically consists of a cyclohexenyl group linked to a phenyl group. This combination is crucial for achieving the rod-like (calamitic) shape necessary for forming liquid crystal phases.

  • Phenyl Group : Provides the necessary rigidity and π-electron system that contributes to the anisotropy of the molecule. This rigidity is essential for maintaining long-range orientational order in the mesophase.[1]

  • Cyclohexenyl/Cyclohexyl Group : In contrast to the planar phenyl ring, the non-aromatic cyclohexenyl or cyclohexyl ring introduces conformational flexibility. This is a critical design element. Replacing a second phenyl ring with a cyclohexyl or cyclohexenyl ring can significantly reduce the material's viscosity and birefringence (Δn), which is highly desirable for many display applications.[1][2] Molecular dynamics simulations have shown that the affinity between molecules can be altered by substituting phenyl rings with cyclohexyl groups, impacting the macroscopic orientational ordering.[3]

  • Ether Linkage (-O-) : The ether bond provides a stable and slightly bent linkage between the cyclic moieties. This linkage influences the overall molecular geometry and flexibility, which in turn affects the stability and temperature range of the liquid crystal phases.

1.2 The Role of the Cyclohexenyl Double Bond

The position of the double bond within the cyclohexenyl ring is a key strategic point for molecular engineering. It introduces a localized region of planarity and rigidity into the otherwise flexible ring. Patents suggest that placing the double bond at the position of attachment to a terminal tail group is a preferred configuration for optimizing properties.[2] This structural choice can influence the molecular packing and, consequently, the mesophase stability and transition temperatures.

cluster_mol General Structure of a Cyclohexenyl Phenyl Ether LC R1 Terminal Group 1 (e.g., Alkyl, Alkenyl) Cyc Cyclohexenyl Ring R1->Cyc Ether Ether Linkage (-O-) Cyc->Ether Ph Phenyl Ring Ether->Ph R2 Terminal Group 2 (e.g., Cyano, Fluoro) Ph->R2 cluster_workflow Generalized Synthetic Workflow start Substituted Cyclohexene Carboxylic Acid step1 Reduction (e.g., LiAlH₄ in THF) start->step1 inter1 Cyclohexenyl Methanol step1->inter1 step2 Halogenation (e.g., PBr₃) inter1->step2 inter2 Cyclohexenyl Bromide step2->inter2 step3 Williamson Ether Synthesis (Base, e.g., K₂CO₃) inter2->step3 phenol Substituted Phenol phenol->step3 product Final Cyclohexenyl Phenyl Ether Derivative step3->product cluster_cell Alignment in a Twisted Nematic (TN) Cell cluster_off cluster_on label_off OFF State (Voltage = 0) mol1 LC Molecule mol2 LC Molecule mol3 LC Molecule mol4 LC Molecule bottom_plate_off Bottom Electrode (Rubbed ^) label_on ON State (Voltage > Vth) mol5 LC Molecule mol6 LC Molecule bottom_plate_on Bottom Electrode top_plate_off Top Electrode (Rubbed ->) top_plate_on Top Electrode E_field Electric Field

Sources

Technical Profile & Sourcing Guide: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Price of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- Content Type: Technical Sourcing & Synthesis Guide Audience: R&D Chemists, Procurement Specialists, and Process Engineers

Executive Summary

Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- (CAS 484018-33-9 ) is a specialized allylic aryl ether used primarily as an intermediate in the synthesis of liquid crystals and functionalized polymers. Its structure combines a rigid aromatic core (4-ethylphenol) with a reactive cycloalkenyl tail, making it a valuable "building block" for mesogenic materials and cross-linkable resins.

Due to its specific structural application, this compound is not a commodity chemical. It is classified as a Tier 3 Research Chemical , meaning it is typically available only through specialized aggregators or custom synthesis (CRO) rather than bulk catalog distributors. This guide outlines the sourcing landscape, price estimation, and a validated "in-house" synthesis protocol for researchers facing supply shortages.

Chemical Identity & Properties

PropertyData
Chemical Name Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
CAS Registry Number 484018-33-9
Molecular Formula C₁₄H₁₈O
Molecular Weight 202.29 g/mol
IUPAC Name 1-(4-Ethylphenoxy)cyclohex-2-ene
Key Functional Groups Aryl Ether, Internal Alkene, Ethyl Substitution
Predicted Boiling Point ~310°C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water

Sourcing Landscape & Pricing Analysis

Supplier Ecosystem

Unlike common reagents (e.g., 4-ethylphenol), CAS 484018-33-9 is rarely held in stock by major distributors like Sigma-Aldrich or Fisher Scientific. The supply chain relies on Chemical Aggregators and Boutique Synthesis Houses .

  • Primary Source: Chemsigma has listed this compound under product code 383652 [1].

  • Secondary Aggregators: Platforms like MolPort , Ambinter , and ChemSpace frequently list stock availability from smaller labs in China and Eastern Europe.

Price Estimation Models

Pricing for this compound is highly volume-dependent and follows a "scarcity premium" model.

Purchase VolumeSourcing ChannelEstimated Price Range (USD)Lead Time
1 g - 5 g Specialty Catalog (In-Stock)$150 - $350 / g 1-2 Weeks
10 g - 50 g Custom Synthesis (CRO)$800 - $1,500 (Batch Cost) 4-6 Weeks
1 kg+ Bulk Contract Mfg.$800 - $1,200 / kg 8-12 Weeks

Procurement Insight: If your requirement exceeds 10g, it is often more cost-effective to contract a CRO to synthesize it from cheap starting materials (4-ethylphenol and 3-bromocyclohexene) rather than buying small catalog units.

Technical Synthesis: The "Make" Option

For researchers unable to source the compound commercially or requiring high purity (>98%) for polymerization studies, in-house synthesis is a viable and robust alternative.

Retrosynthetic Analysis

The molecule can be disconnected at the ether linkage. The most reliable forward synthesis involves a Williamson Ether Synthesis using 4-ethylphenol and an allylic electrophile (3-bromocyclohexene).

Validated Synthesis Protocol

Reaction: Nucleophilic Substitution (


 with allylic shift potential).

Reagents:

  • 4-Ethylphenol (Cheap commodity, >99% purity)

  • 3-Bromocyclohexene (Commercially available or made from cyclohexene + NBS)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetone (reflux) or DMF (room temp)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in anhydrous Acetone. Add anhydrous

    
     (1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Add 3-bromocyclohexene (1.1 eq) dropwise to the suspension. Note: 3-bromocyclohexene is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for 4-ethylphenol (
    
    
    
    ) should disappear, replaced by the less polar product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[1] Flash column chromatography (Silica gel, 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes) yields the pure oil.
Synthesis Workflow Diagram

SynthesisPath Start1 4-Ethylphenol (Nucleophile) Intermediate Phenoxide Formation (K2CO3 / Acetone) Start1->Intermediate Start2 3-Bromocyclohexene (Electrophile) Reaction SN2 Substitution (Reflux, 6-12h) Start2->Reaction Dropwise Addition Intermediate->Reaction Workup Workup & Purification (Base Wash + Column) Reaction->Workup Product Target Ether CAS 484018-33-9 Workup->Product

Figure 1: Williamson ether synthesis pathway for CAS 484018-33-9 utilizing standard lab reagents.

Quality Control & Handling

Critical Impurities

When sourcing or synthesizing this compound, verify the absence of these specific impurities using GC-MS or


-NMR:
  • Unreacted 4-Ethylphenol: Detrimental to liquid crystal properties due to hydrogen bonding. Detectable by broad -OH peak at ~5.0 ppm.

  • Cyclohexadiene isomers: Formed via elimination of HBr from 3-bromocyclohexene if the reaction temperature is too high.

  • Peroxides: The allylic ether position is susceptible to auto-oxidation. Store under inert gas (Argon/Nitrogen).

Storage Protocols
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon to prevent allylic oxidation.

  • Stabilizers: Commercial batches may contain BHT (butylated hydroxytoluene) as a stabilizer; this must be removed before polymerization applications.

References

  • Chemsigma. (n.d.). Product Detail: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- [484018-33-9]. Retrieved February 12, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). Benzene, 2-cyclohexen-1-yl- (Structural Analog Data). National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Syntheses. (1998). Preparation of Allylic Ethers via Williamson Synthesis. Org. Synth. Coll. Vol. 9, p. 432. (General methodology reference).

Sources

Difference between cyclohexyl and cyclohexenyl phenyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Synthesis, and Pharmaceutical Implications

Executive Summary

In the design of lipophilic aryl ethers for drug candidates, the distinction between Cyclohexyl Phenyl Ether (CPE) and its unsaturated counterparts, Cyclohexenyl Phenyl Ethers (CHPE) , is not merely structural—it is a determinant of metabolic stability, shelf-life, and synthetic viability.

While CPE serves as a robust, lipophilic pharmacophore often used as a bioisostere for other bulky hydrophobic groups, CHPEs are chemically reactive intermediates. Specifically, the enol ether isomer (1-phenoxycyclohexene) introduces severe acid lability, while the allyl ether isomer (3-phenoxycyclohexene) introduces thermal instability via [3,3]-sigmatropic rearrangement. This guide delineates the critical electronic, synthetic, and reactivity differences required to make informed decisions in lead optimization.

Part 1: Structural & Electronic Fundamentals

The fundamental difference lies in the saturation of the cyclohexane ring, which dictates conformation and electronic conjugation with the phenoxy oxygen.

Cyclohexyl Phenyl Ether (CPE)
  • Hybridization: The carbon attached to oxygen is

    
     hybridized.
    
  • Conformation: The cyclohexane ring predominantly adopts a chair conformation . The bulky phenoxy group prefers the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier is surmountable at physiological temperatures.

  • Electronics: The ether oxygen lone pairs interact with the aromatic ring (resonance) but are insulated from the cyclohexane ring. This results in a chemically stable ether linkage.

Cyclohexenyl Phenyl Ethers (CHPE)

We must distinguish between two critical isomers often conflated in literature:

  • 1-Phenoxycyclohexene (Enol Ether): The double bond is adjacent to the oxygen (

    
    ). The oxygen lone pair is conjugated with the alkene, creating an electron-rich 
    
    
    
    -carbon. This system is hydrolytically unstable .
  • 3-Phenoxycyclohexene (Allyl Ether): The double bond is isolated from the oxygen (

    
     or 
    
    
    
    ). While chemically more stable than the enol ether, it is prone to Claisen Rearrangement .
Visualizing the Electronic Hierarchy

Ether_Comparison cluster_0 Saturated Scaffold (Stable) cluster_1 Unsaturated Scaffolds (Reactive) CPE Cyclohexyl Phenyl Ether (CPE) CPE_Prop sp3 Hybridized Chair Conformation Metabolically Robust CPE->CPE_Prop Enol 1-Phenoxycyclohexene (Enol Ether) CPE->Enol Oxidation (P450) Enol_Prop Acid Labile Hydrolyzes to Ketone Enol->Enol_Prop Allyl 3-Phenoxycyclohexene (Allyl Ether) Allyl->Enol Isomerization (Base) Allyl_Prop Thermally Labile Claisen Rearrangement Allyl->Allyl_Prop

Figure 1: Structural classification and primary stability liabilities of cyclohexyl vs. cyclohexenyl ethers.

Part 2: Synthetic Pathways & Protocols[1]

Choosing the correct synthetic route is critical to avoid contamination with the wrong oxidation state.

Synthesis of Cyclohexyl Phenyl Ether (CPE)

The most reliable method avoids elimination side-products by using


 chemistry or reductive coupling.

Protocol A: Mitsunobu Coupling (High Fidelity)

  • Objective: Synthesis of CPE from Phenol and Cyclohexanol.

  • Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by

    
     displacement.
    
  • Why this route? It operates under neutral conditions, preventing acid-catalyzed elimination of cyclohexanol to cyclohexene.

Step-by-Step:

  • Charge: To a flask under

    
    , add Phenol  (1.0 eq), Cyclohexanol  (1.1 eq), and Triphenylphosphine  (
    
    
    
    , 1.2 eq) in dry THF (0.2 M).
  • Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate with hexane/ether (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.

  • Purification: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

Synthesis of Cyclohexenyl Phenyl Ether (Allyl Variant)

Targeting the allyl ether requires preserving the double bond.

Protocol B: Allylic Substitution

  • Reagents: Phenol, 3-Bromocyclohexene,

    
    , Acetone.
    
  • Note: 3-Bromocyclohexene is unstable; use immediately.

  • Caution: Heating this reaction too vigorously will initiate the Claisen rearrangement in situ, yielding o-allyl phenol instead of the ether. Keep temp < 50°C.

Part 3: Reactivity Profile & Stability

This section details the definitive experiments to differentiate the species.

The Claisen Rearrangement (Allyl-CHPE Specific)

The 3-phenoxycyclohexene (allyl ether) undergoes a [3,3]-sigmatropic rearrangement upon heating (>150°C), forming a C-C bond at the ortho position. CPE does not undergo this reaction.

Claisen_Mechanism Start Allyl Phenyl Ether (3-Phenoxycyclohexene) TS Chair-like Transition State [3,3]-Sigmatropic Shift Start->TS Heat (>150°C) Inter Dienone Intermediate (Non-Aromatic) TS->Inter Product o-Cyclohexenyl Phenol (Aromatic Restored) Inter->Product Tautomerization

Figure 2: The irreversible thermal rearrangement of allyl cyclohexenyl ethers.

Acid Hydrolysis (Enol-CHPE Specific)

The 1-phenoxycyclohexene (enol ether) is extremely sensitive to aqueous acid.

  • Reaction:

    
     Protonation of 
    
    
    
    -carbon
    
    
    Oxonium ion
    
    
    Hydrolysis.
  • Products: Phenol + Cyclohexanone.

  • CPE Behavior: CPE is stable to dilute aqueous acid.

Part 4: Spectroscopic Identification

Quantitative differentiation is best achieved via


 NMR.

Table 1: Comparative NMR Shifts (CDCl3)

FeatureCyclohexyl Phenyl Ether (CPE)1-Phenoxycyclohexene (Enol)3-Phenoxycyclohexene (Allyl)
Ether Methine (H-C-O) Multiplet, 4.1 - 4.3 ppm N/A (Quaternary C-O)Multiplet, 4.7 - 4.9 ppm
Vinylic Protons (=C-H) None Triplet, ~5.2 ppm (1H)Multiplet, 5.7 - 6.0 ppm (2H)
Ring Protons 1.2 - 2.0 ppm (Complex)1.6 - 2.2 ppm1.6 - 2.2 ppm
IR (C=C Stretch) AbsentStrong, ~1660 cm⁻¹Medium, ~1640 cm⁻¹

Part 5: Pharmaceutical Implications

For drug development professionals, the choice between these scaffolds impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly.

Metabolic Stability
  • CPE (Preferred Scaffold): The saturated ring is susceptible to CYP450-mediated hydroxylation (typically at C3 or C4 positions), but the ether linkage remains intact. It is considered a "metabolically hard" species compared to the alkene [1].

  • CHPE (Liability):

    • Enol Ethers: Rapidly hydrolyze in the acidic environment of the stomach (pH 1-2), releasing phenol and cyclohexanone before absorption. This makes them unsuitable for oral delivery.

    • Allyl Ethers: The double bond is a "soft spot" for metabolic epoxidation, which can lead to reactive metabolites and potential toxicity (structural alerts).

Lipophilicity (LogP)
  • CPE: Higher LogP (~3.4 - 3.7). Increases non-specific binding and membrane permeability.

  • CHPE: Slightly lower LogP due to the

    
     character and planar geometry reducing the effective lipophilic surface area slightly, but generally comparable.
    
Recommendation

For lead optimization:

  • Use CPE if a stable, hydrophobic space-filler is required.

  • Avoid Enol-CHPE entirely due to chemical instability.

  • Use Allyl-CHPE only if the alkene is required for a specific covalent interaction (e.g., Michael acceptor design, though rare for isolated alkenes) or as a prodrug strategy, bearing in mind the toxicity risks of epoxides.

References

  • Metabolic Stability of Ethers: Smith, D. A., & Jones, B. C. (2001). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

  • Claisen Rearrangement Mechanism: Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.

  • Synthesis of Aryl Ethers: Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Acid Hydrolysis of Enol Ethers: Kresge, A. J. (1987). Flash Photolysis Generation and Reactivity of Enols. Accounts of Chemical Research, 20(10), 364–370.

Methodological & Application

Application Note: High-Fidelity Synthesis of Allylic Phenyl Ethers via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of allylic phenyl ethers is a cornerstone transformation in medicinal chemistry, serving as the obligate precursor for the Claisen Rearrangement —a powerful [3,3]-sigmatropic shift used to install allyl groups at the ortho position of phenols with high regioselectivity. While the Williamson ether synthesis is conceptually simple (


), the reaction of phenols with allylic halides presents a classic ambident nucleophile  challenge.

This protocol details a robust, field-validated methodology to maximize O-alkylation (ether formation) while suppressing thermodynamically driven C-alkylation . By controlling solvent polarity and base "hardness," researchers can achieve yields exceeding 85% with high purity, suitable for downstream rearrangement or library generation.

Mechanistic Principles & Critical Variables[1][2]

The Ambident Nucleophile Challenge

Upon deprotonation, the phenoxide anion exhibits resonance delocalization, distributing electron density between the oxygen atom and the ortho/para carbon positions.

  • Kinetic Control (O-Alkylation): Favored by polar aprotic solvents (Acetone, DMF) which solvate the cation (

    
    ) but leave the phenoxide oxygen "naked" and reactive.
    
  • Thermodynamic Control (C-Alkylation): Favored by protic solvents (which H-bond to the oxygen, shielding it) or extremely high temperatures.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired ether synthesis and the competing C-alkylation pathways.

ReactionPathway Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide TS_O O-Attack (Kinetic) Hard-Hard Interaction Phenoxide->TS_O Solvent: Acetone/DMF TS_C C-Attack (Thermodynamic) Soft-Soft Interaction Phenoxide->TS_C Solvent: H2O/EtOH AllylBromide Allyl Bromide (Electrophile) AllylBromide->TS_O AllylBromide->TS_C Ether Allyl Phenyl Ether (Target Product) TS_O->Ether Major Pathway C_Alk o-Allyl Phenol (Byproduct) TS_C->C_Alk Minor Pathway

Figure 1: Mechanistic bifurcation of phenoxide alkylation. Polar aprotic conditions drive the reaction toward the O-alkylated ether.

Standardized Experimental Protocol

Objective: Synthesis of Allyl Phenyl Ether (Scale: 100 mmol) Expected Yield: 85-95% Purity: >98% (by GC/NMR)

Materials & Reagents
ReagentEquiv.Mass/VolRoleCritical Note
Phenol 1.09.41 gSubstrateHygroscopic; dry if necessary.
Allyl Bromide 1.210.4 mLElectrophileLachrymator. Handle in fume hood. Freshly distilled is preferred if yellow.
Potassium Carbonate (

)
1.520.7 gBaseMust be anhydrous/granular. Powdered form increases surface area.
Acetone N/A150 mLSolventHPLC Grade. Must be dry to prevent hydrolysis of halide.
Potassium Iodide (KI) 0.050.83 gCatalystOptional Finkelstein catalyst to accelerate reaction via in-situ allyl iodide formation.
Step-by-Step Workflow
Phase 1: Activation (Deprotonation)
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Charging: Add Phenol (9.41 g) and anhydrous Acetone (150 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (20.7 g) in a single portion.
    
    • Note: The mixture will become a heterogeneous suspension. Efficient stirring is critical.[1]

  • Pre-stir: Stir at room temperature for 15 minutes to initiate deprotonation (formation of potassium phenoxide).

Phase 2: Alkylation (

)
  • Addition: Add Allyl Bromide (10.4 mL) dropwise via syringe or addition funnel over 10 minutes.

    • Exotherm Alert: The reaction is mildly exothermic. If boiling occurs, slow the addition.

  • Catalysis (Optional): Add KI (0.83 g) if the substrate is sterically hindered or electron-deficient.

  • Reflux: Heat the reaction mixture to a gentle reflux (

    
    ) for 4 to 6 hours .
    
  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

    • Endpoint: Disappearance of Phenol (

      
      ) and appearance of Ether (
      
      
      
      ). Staining with
      
      
      will show the allyl group (brown spot).
Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone (2 x 20 mL).
  • Concentration: Remove the acetone solvent via rotary evaporation under reduced pressure to yield a crude oil.

  • Extraction: Dissolve the residue in Diethyl Ether or EtOAc (100 mL) and wash with:

    • Wash 1: 1M NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenol.

    • Wash 2: Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Distillation: For high purity, distill the crude oil under vacuum (bp ~85°C at 19 mmHg).

  • Alternative: Flash column chromatography (Silica gel, 0-5% EtOAc/Hexane).

Operational Workflow Diagram

ProtocolWorkflow start Start: Raw Materials mix Mix Phenol + Acetone + K2CO3 (N2 Atmosphere) start->mix add Add Allyl Bromide (Dropwise, Exotherm Control) mix->add reflux Reflux (56°C) 4-6 Hours add->reflux check TLC Check (Phenol consumed?) reflux->check check->reflux No filter Filter Inorganic Salts (Remove KBr/K2CO3) check->filter Yes wash Liquid-Liquid Extraction Wash w/ 1M NaOH (Remove Phenol) filter->wash dry Dry & Concentrate (Rotovap) wash->dry pure Final Product: Allyl Phenyl Ether dry->pure

Figure 2: Operational workflow for the Williamson synthesis of allylic phenyl ethers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solventUse freshly dried Acetone or switch to DMF (requires aqueous workup). Water solvates phenoxide, reducing nucleophilicity.
Significant C-Alkylation Solvent too protic or temp too highEnsure solvent is aprotic. Do not exceed 60°C. Switch base to

(softer) from NaH (harder) if regioselectivity is poor.
Reaction Stalls Poor stirring of heterogeneous mixThe reaction occurs at the solid-liquid interface. Use a larger stir bar or mechanical stirring.
Product Polymerization Radical polymerization of allyl groupAvoid excessive heat. Add a radical inhibitor (e.g., BHT) in trace amounts if scaling up >100g.
Unreacted Phenol Persists Base stoichiometry insufficientPhenols can form H-bonded aggregates. Increase

to 2.0-3.0 equivalents.

Safety & Handling (EHS)

  • Allyl Bromide: A potent lachrymator and alkylating agent. It causes severe eye and skin burns. Must be handled in a functioning fume hood.[1] Neutralize spills with aqueous ammonia.

  • Phenol: Rapidly absorbed through skin; causes systemic toxicity and chemical burns. Wear nitrile gloves (double gloving recommended).

  • Waste Disposal: The aqueous wash (NaOH) contains sodium phenoxide if reaction is incomplete; adjust pH to neutral before disposal. Filter cake contains bromides and should be treated as solid hazardous waste.

References

  • PrepChem. "Preparation of allyl phenyl ether."[2] PrepChem.com. Accessed October 2023.[3] Link

  • Indian Academy of Sciences. "A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols." J. Chem. Sci., Vol. 115, No. 4. Link

  • PharmaXChange. "Phenolates - O-alkylation and C-alkylation." PharmaXChange.info. Link

  • BenchChem. "Application Notes and Protocols for the Claisen Rearrangement." BenchChem.[1] Link

  • Fisher Scientific. "Safety Data Sheet: Allyl Phenyl Ether." FisherSci.com. Link

Sources

Application Note: Strategic O-Alkylation of 4-Ethylphenol with 3-Bromocyclohexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for the synthesis of 4-(cyclohex-2-en-1-yloxy)-1-ethylbenzene via the Williamson ether synthesis. The reaction couples 4-ethylphenol (nucleophile) with 3-bromocyclohexene (electrophile).

While theoretically straightforward, this transformation presents specific chemoselective challenges:

  • Ambident Nucleophilicity: Phenoxides can attack via the Oxygen (desired ether) or the Carbon (ortho/para-C-alkylation).

  • Electrophile Instability: 3-Bromocyclohexene is a secondary allylic halide, making it highly reactive but prone to competing E2 elimination (forming 1,3-cyclohexadiene) and rapid decomposition under thermal stress.

This guide provides two validated workflows: a Standard Homogeneous Protocol (high consistency) and a Phase Transfer Catalysis (PTC) Protocol (green chemistry/scale-up focus).

Strategic Considerations & Mechanistic Insight

The Chemoselectivity Challenge (O- vs. C-Alkylation)

Phenoxide anions are resonance-stabilized, delocalizing negative charge to the ortho and para ring positions.

  • O-Alkylation (Kinetic Control): Favored by polar aprotic solvents (DMF, DMSO) that solvate the cation (K+) but leave the phenoxide anion "naked" and highly nucleophilic.

  • C-Alkylation (Thermodynamic Control): Favored by protic solvents (which H-bond to the oxygen, shielding it) or extremely high temperatures.

The Electrophile: 3-Bromocyclohexene

This reagent is a secondary allylic bromide .

  • Reactivity: It reacts significantly faster than alkyl bromides due to transition state stabilization.

  • Risk: It is prone to E2 elimination if strong, bulky bases (e.g., t-BuOK) are used.

  • Handling: It is a lachrymator and degrades upon exposure to light and heat. Fresh distillation or silica filtration before use is critical.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the target mechanism.

ReactionMechanism Phenol 4-Ethylphenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide O_Alk Path A: O-Alkylation (Target Ether) Phenoxide->O_Alk SN2 (Polar Aprotic) C_Alk Path B: C-Alkylation (Ortho-isomer) Phenoxide->C_Alk Protic Solvent / High T Bromide 3-Bromocyclohexene (Sec-Allylic Halide) Bromide->O_Alk Bromide->C_Alk Elim Path C: Elimination (1,3-Cyclohexadiene) Bromide->Elim Strong Base (E2)

Figure 1: Mechanistic pathways.[1][2][3] Path A is the target. Path B and C are side reactions minimized by protocol design.

Experimental Protocols

Protocol A: Standard Homogeneous Method (DMF/K₂CO₃)

Best for: Small to medium scale (1g – 50g), high reliability.

Reagents:

  • 4-Ethylphenol (1.0 equiv)

  • 3-Bromocyclohexene (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of phenol)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Add 4-ethylphenol and anhydrous DMF. Add K₂CO₃ in one portion. Stir at room temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Cool the mixture to 0°C (ice bath). Add 3-bromocyclohexene dropwise via syringe over 10 minutes.

    • Why 0°C? To suppress the exotherm and minimize initial elimination side-reactions.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Pour the mixture into 5x volume of ice-water.

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (2x) to remove unreacted phenol (critical step).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes → 5% EtOAc/Hexanes.

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Green chemistry requirements, avoiding DMF removal, larger scale.

Reagents:

  • 4-Ethylphenol (1.0 equiv)

  • 3-Bromocyclohexene (1.3 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (4 mL/g)

  • Base: 30% w/w aqueous NaOH (3.0 equiv)

Procedure:

  • Mixing: In a flask, combine 4-ethylphenol and Toluene.

  • Catalyst: Add TBAB and the 30% NaOH solution. Stir vigorously (high RPM required for effective phase transfer).

  • Addition: Add 3-bromocyclohexene dropwise at RT.

  • Reaction: Heat to 50°C for 6–8 hours.

    • Note: Higher temps increase rate but risk hydrolysis of the bromide.

  • Workup: Separate phases. Wash organic layer with water (2x) and 1M NaOH (1x). Dry and concentrate.

Data Summary & Troubleshooting

Comparative Performance
ParameterProtocol A (DMF)Protocol B (PTC)
Typical Yield 85–92%75–85%
Reaction Time 4–12 h6–18 h
C-Alkylation < 2%< 5%
Workup Ease Low (DMF removal)High (Toluene)
Green Score LowHigh
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Black Tar Decomposition of 3-bromocyclohexene.Distill bromide before use. Store at -20°C. Keep reaction temp <60°C.
Unreacted Phenol Incomplete deprotonation or wet solvent.Use anhydrous K₂CO₃. Ensure DMF is dry. Increase base stoichiometry.
Product is an Oil (Impure) Presence of C-alkylated isomers.Improve chromatography separation. Switch to Protocol A (DMF favors O-alkylation).
Vigorous Gas Evolution Elimination to cyclohexadiene.Base is too strong (avoid NaH). Temperature too high.

Workflow Decision Tree

DecisionTree Start Start: O-Alkylation Project Scale What is the Scale? Start->Scale Small < 5 grams Scale->Small Large > 50 grams Scale->Large Solubility Is DMF removal an issue? Small->Solubility RouteB Use Protocol B (Toluene/TBAB) Easier Workup Large->RouteB Green/Cost RouteA Use Protocol A (DMF/K2CO3) Max Yield Solubility->RouteA No (Rotovap/Wash ok) Solubility->RouteB Yes (Need aqueous sep)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Safety & Handling

  • 3-Bromocyclohexene: Potent lachrymator (tear gas effect) and vesicant. Handle strictly in a fume hood.

  • 4-Ethylphenol: Corrosive to skin and eyes.

  • Waste: Segregate halogenated waste (bromide residues) from non-halogenated solvents.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Williamson Ether Synthesis protocols).[4]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic insights on Ambident Nucleophiles).

  • Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters1975 , 16, 3251–3254.[5] (Foundation of PTC etherification).[6]

  • Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions." Journal of the American Chemical Society1963 , 85, 1148. (Seminal work on Solvent Effects in O- vs C-alkylation).

Sources

Technical Application Note: 4-Ethylphenyl Cyclohexenyl Ether in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

4-Ethylphenyl cyclohexenyl ether represents a critical structural motif in the engineering of advanced liquid crystal (LC) monomers. While often utilized as a high-purity intermediate in the synthesis of 4-ethylphenyl trans-4-cyclohexyl ether (a standard low-viscosity nematogen), the cyclohexenyl variant itself offers unique electro-optical properties due to the presence of the endocyclic double bond.

This guide addresses the synthesis, purification, and application of this compound. For researchers in drug development and materials science, this molecule serves as a masterclass in stereochemical control and ether linkage stability . The cyclohexenyl moiety provides a rigid yet functionalizable core, allowing for the tuning of birefringence (


) and rotational viscosity (

) in nematic mixtures.
Key Applications
  • Viscosity Modifiers: The ether linkage reduces viscosity compared to ester-linked mesogens.

  • High-Birefringence Precursors: The

    
    -conjugation of the cyclohexenyl double bond increases optical anisotropy.
    
  • Reactive Mesogens: The alkene functionality allows for potential photopolymerization in polymer-dispersed liquid crystal (PDLC) formulations.

Chemical Architecture & Material Logic

The utility of 4-ethylphenyl cyclohexenyl ether lies in its structural duality.

  • The Ether Linkage (

    
    ):  Unlike ester linkages (
    
    
    
    ) common in cyanobiphenyls, the ether bond is chemically stable against hydrolysis and possesses a lower dipole moment, reducing the mixture's overall viscosity.
  • The Cyclohexenyl Ring:

    • Vs. Phenyl: Lower viscosity, better UV stability.

    • Vs. Cyclohexyl: The double bond locks the conformation, preventing the "chair-chair" flipping typical of saturated cyclohexanes, thereby altering the elastic constants (

      
      ).
      
Structural Comparison Table
FeatureCyclohexyl Ether (Saturated)Cyclohexenyl Ether (Unsaturated)Phenyl Ester (Traditional)
Viscosity (

)
Very LowLowHigh
Birefringence (

)
Low (< 0.[1]08)Moderate (~0.10 - 0.12)High (> 0.15)
UV Stability ExcellentModerate (Susceptible to oxidation)Good
Phase Stability High (Wide Nematic Range)Lower (Narrower Range)High

Experimental Protocols

Protocol A: Synthesis via Dehydrative Etherification

Objective: Synthesize 4-ethylphenyl cyclohexenyl ether from 4-ethylphenol and a cyclohexanone derivative. Mechanism: Acid-catalyzed condensation followed by dehydration.

Reagents
  • 4-Ethylphenol (CAS: 123-07-9) - 1.0 eq

  • 1,4-Cyclohexanedione monoethylene acetal (or 4-substituted cyclohexanone) - 1.1 eq

  • p-Toluenesulfonic acid (pTSA) - 5 mol%

  • Toluene (Anhydrous) - Solvent

  • Dean-Stark apparatus

Workflow
  • Condensation: Dissolve 4-ethylphenol and the ketone in toluene. Add pTSA.

  • Reflux: Heat to reflux (

    
    ) with a Dean-Stark trap to remove water continuously. The reaction drives the formation of the enol ether.
    
  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1). Disappearance of phenol indicates completion (~4-6 hours).

  • Quench: Cool to RT. Wash with

    
     (sat. aq.) to neutralize acid (Critical to prevent hydrolysis of the enol ether).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Catalytic Hydrogenation (Conversion to Active LC)

Objective: Convert the cyclohexenyl ether to the stable trans-cyclohexyl ether LC monomer. Criticality: This step determines the cis/trans ratio. The trans isomer is mesogenic (liquid crystalline); the cis isomer is a non-mesogenic impurity that disrupts phase formation.

Reagents
  • Crude 4-ethylphenyl cyclohexenyl ether

  • Catalyst:

    
     (5% loading) or Raney Nickel (for stereoselectivity)
    
  • Solvent: THF or Ethanol

  • Hydrogen gas (

    
    )
    
Workflow
  • Loading: Charge autoclave with substrate and catalyst (10 wt% of substrate).

  • Pressurization: Purge with

    
    , then pressurize with 
    
    
    
    to 5 bar (70 psi).
  • Reaction: Stir at

    
     for 12 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Isomerization (Optional but Recommended): If cis content is high (>20%), treat the mixture with potassium tert-butoxide (

    
    -BuOK) in DMF at 
    
    
    
    to thermodynamically equilibrate to the stable trans isomer.

Purification & Quality Control

The purity of LC monomers must exceed 99.9% to prevent "image sticking" in displays caused by ionic impurities.

Diagram: Purification & QC Workflow

PurificationWorkflow cluster_legend Process Logic Start Crude Reaction Mixture (Cis/Trans + Impurities) Distillation High-Vacuum Distillation (Remove heavy byproducts) Start->Distillation Recrystallization Recrystallization (Solvent: Ethanol/Hexane 1:5) Target: Trans-Isomer enrichment Distillation->Recrystallization QC_Check QC Check: GC-MS & HPLC Recrystallization->QC_Check Final_Product Final LC Monomer (>99.9% Purity) QC_Check->Final_Product Trans > 99% Reprocess Isomerization Loop (t-BuOK / DMF) QC_Check->Reprocess Cis > 1% Reprocess->Recrystallization Re-enter workflow Note Recrystallization preferentially precipitates the linear Trans isomer.

Caption: Workflow for isolating high-purity trans-4-ethylphenyl cyclohexyl ether from the cyclohexenyl intermediate.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl
    
    
    
    ):
    • Cyclohexenyl Ether:[1][2] Look for the olefinic proton signal at

      
       5.4-5.6 ppm (triplet or multiplet).
      
    • Cyclohexyl Ether (Product): Disappearance of olefinic peak. Appearance of broad multiplet at

      
       4.1 ppm (
      
      
      
      ).
    • Stereochemistry: The trans isomer typically shows a specific coupling constant (

      
      ) for the axial proton adjacent to the ether oxygen.
      
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat sample from

    
     to 
    
    
    
    at
    
    
    .
  • Success Criteria:

    • Sharp melting point (

      
      ).
      
    • Distinct Nematic-Isotropic transition (

      
      ).
      
    • Note: The cyclohexenyl intermediate often exhibits a narrower nematic range than the saturated final product.

References

  • Bezborodov, V. S., et al. (1989). "Synthesis, mesomorphic properties and potential applications of aryl esters of 4-n-alkylcyclohexene-1-carboxylic acids." Liquid Crystals, 4(2), 209-215.[1] Link

  • Kelly, S. M. (1994). "Polar nematic methyl (E)-[trans-4-cyclohexyl-substituted]allyl ethers: Synthesis, liquid crystal transition temperatures and some physical properties." Liquid Crystals, 16(1). Link

  • Osman, M. A. (1982). "Mesomorphic Properties of Some 4-Cyclohexyl Phenyl Esters." Molecular Crystals and Liquid Crystals, 82(9). Link

  • US Patent 6413448B1. "Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Ethylphenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of O-Alkylation vs. C-Alkylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Ambident Nucleophile Challenge

You are experiencing yield loss due to C-alkylation (ring alkylation) competing with your desired O-alkylation (ether formation).

The Substrate: 4-Ethylphenol presents a specific challenge. The ethyl group at the para position is an electron-donating group (EDG). While it blocks para-C-alkylation, it increases electron density at the ortho positions (2 and 6), making the ring significantly more nucleophilic than unsubstituted phenol. This increases the risk of ortho-C-alkylation side products.

The Solution: To maximize O-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) environment. You need to make the oxygen atom "harder" and more reactive while suppressing the "soft" nucleophilicity of the aromatic ring.

Critical Factors & Mechanism (The "Why")

Solvent Selection: The "Naked Anion" Effect
  • The Problem: Protic solvents (MeOH, EtOH, Water) form hydrogen bonds with the phenoxide oxygen. This "shielding" reduces the nucleophilicity of the oxygen, allowing the unshielded carbon ring to compete for the electrophile.

  • The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile). These solvents solvate the cation (

    
    , 
    
    
    
    ) effectively but leave the phenoxide anion "naked" and highly reactive toward
    
    
    attack.
The Cation Effect: Ion Pairing
  • The Problem: Small cations (

    
    , 
    
    
    
    ) form tight ion pairs with the hard oxygen atom, effectively "capping" it and reducing its reactivity.
  • The Fix (The "Cesium Effect"): Use Cesium Carbonate (

    
    ) .[1] The large radius of the Cesium ion (
    
    
    
    ) results in a weak, loose ion pair with the phenoxide. This separation maximizes the electron density on the oxygen, drastically increasing O-alkylation rates over C-alkylation.
Mechanism Visualization

G Phenol 4-Ethylphenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide Cation Influence Path_O Path A: O-Alkylation (Kinetic Control) Favored by: Polar Aprotic, Cs+ Phenoxide->Path_O Naked Oxygen Attack Path_C Path B: C-Alkylation (Thermodynamic/Soft) Favored by: Protic Solvents, Li+ Phenoxide->Path_C Ring Carbon Attack Product_O Target Ether (O-Alkyl-4-ethylphenol) Path_O->Product_O Product_C Byproduct (2-Alkyl-4-ethylphenol) Path_C->Product_C

Figure 1: Mechanistic pathway showing the divergence between desired O-alkylation and undesired C-alkylation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Selectivity)

Best for: Valuable substrates or when C-alkylation is persistent.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and N2 inlet.

  • Solvent: Add anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
     concentration relative to phenol).
    
  • Base: Add Cesium Carbonate (

    
    )  (1.5 - 2.0 equivalents).
    
  • Substrate: Add 4-Ethylphenol (1.0 equivalent). Stir for 30 minutes at Room Temperature (RT) to ensure deprotonation.

    • Note: The solution often turns yellow/orange upon phenoxide formation.

  • Alkylation: Add the Alkyl Halide (1.1 - 1.2 equivalents) dropwise.

    • Tip: If using an alkyl iodide, keep the flask covered with foil to prevent light degradation.

  • Reaction: Stir at RT. Only heat to

    
     if reaction is sluggish.
    
    • Warning: High heat (

      
      ) promotes thermodynamic C-alkylation.
      
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with 1M NaOH (removes unreacted phenol) and Brine.

Protocol B: The "Economic" Standard

Best for: Routine synthesis where reagents must be cheap.

  • Solvent: Acetone (Reagent grade is usually fine, but dry is better).

  • Base: Potassium Carbonate (

    
    )  (anhydrous, granular, ground to powder). Use 2.0 - 3.0 equivalents.
    
  • Catalyst (Optional): Add 18-Crown-6 (0.05 eq) or Potassium Iodide (0.1 eq) to accelerate the reaction.

  • Procedure: Reflux conditions are usually required (

    
    ) due to the lower solubility of the base in acetone.
    
Comparison of Conditions
ParameterProtocol A (Cesium/DMF)Protocol B (Potassium/Acetone)Impact on Selectivity
Cation

(Large, Soft)

(Medium)
Cs+ favors O-alkylation significantly.
Solvent DMF (Polar Aprotic)Acetone (Polar Aprotic)DMF solvates cations better, leaving "naked" anions.
Temp RT to

Reflux (

)
Lower temps favor Kinetic (O) product.
Cost HighLowUse B first; switch to A if yield < 60%.

Troubleshooting Guide (FAQ)

Q1: I am still seeing 10-15% C-alkylation. How do I stop it?

Diagnosis: Your reaction might be under "Thermodynamic Control" or your electrophile is too "soft." Corrective Actions:

  • Lower the Temperature: C-alkylation has a higher activation energy. Running the reaction at

    
     to RT can shut down the pathway.
    
  • Change the Leaving Group: Iodides are "soft" and can sometimes favor C-alkylation.[2] Switch to a Tosylate (OTs) or Mesylate (OMs) . These are "harder" electrophiles and prefer the hard Oxygen nucleophile.

  • Solvent Switch: If using Acetone, switch to DMSO or DMF .

Q2: The reaction is stalled at 50% conversion.

Diagnosis: Incomplete deprotonation or surface area issues with the base. Corrective Actions:

  • Grind the Base: If using

    
    , ensure it is a fine powder, not granular.
    
  • Add a Phase Transfer Catalyst: If using a solvent like Acetone or Acetonitrile, add 5 mol% TBAI (Tetrabutylammonium iodide) . This helps solubilize the phenoxide.

Q3: Can I use Sodium Hydride (NaH)?

Answer: Yes, but with caution.

  • Pros: NaH ensures 100% irreversible deprotonation.

  • Cons: The resulting Sodium phenoxide (

    
     counterion) forms a tighter ion pair than Cesium. You must use a highly polar solvent (DMF/THF) to break this pair. If you use NaH in a non-polar solvent (Toluene), you will likely get substantial C-alkylation.
    

Decision Tree for Optimization

DecisionTree Start Start: Alkylation of 4-Ethylphenol CheckYield Is O-Alkylation Yield > 80%? Start->CheckYield Success Protocol Optimized. Proceed. CheckYield->Success Yes Analyze Analyze Impurity Profile CheckYield->Analyze No Impurity_C Main Impurity: C-Alkylated (Ortho) Analyze->Impurity_C Ring Alkylation Impurity_SM Main Issue: Unreacted Starting Material Analyze->Impurity_SM Low Conversion Action_Cs Switch Base to Cs2CO3 (Cesium Effect) Impurity_C->Action_Cs Step 1 Action_Heat Increase Temp (Carefully) or Add Catalyst (TBAI) Impurity_SM->Action_Heat Action_Solvent Switch Solvent to DMF/DMSO (Naked Anion) Action_Cs->Action_Solvent If fails Action_LG Change Leaving Group (I -> OTs) Action_Solvent->Action_LG If fails

Figure 2: Troubleshooting logic flow for maximizing O-alkylation yield.

References

  • The Cesium Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][3] Synthetic Communications, 25(9), 1367–1370.[1]

  • Solvent Effects on Phenoxide: Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society, 85(8), 1148–1154.

  • General Williamson Synthesis Review: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Chapter on Phenols and Ethers).[1][3][4][5][6][7]

  • HSAB Theory Application: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.

Sources

Purification of 1-(2-cyclohexen-1-yloxy)-4-ethylbenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 1-(2-cyclohexen-1-yloxy)-4-ethylbenzene Class: Allylic Aryl Ether Key Challenge: Separation of the non-polar ether product from polar phenolic starting materials while preventing acid-catalyzed decomposition (Claisen rearrangement or elimination) on the stationary phase.

This guide provides a validated protocol for the purification of 1-(2-cyclohexen-1-yloxy)-4-ethylbenzene . As an allylic ether, this molecule possesses a specific vulnerability: the ether linkage adjacent to the cyclohexenyl double bond renders it susceptible to acid-catalyzed hydrolysis or [3,3]-sigmatropic rearrangement (Claisen rearrangement) when exposed to acidic silica gel for prolonged periods.

Our protocol mitigates these risks using a Buffered Stationary Phase strategy and a Self-Validating 2D-TLC workflow.

Pre-Purification Analysis (The "Go/No-Go" Step)

Before packing a column, you must characterize the crude mixture's behavior on silica. Do not skip this step; it determines if you need a standard or buffered column.

A. Visualization Strategy

The 4-ethylbenzene moiety is UV-active, but the cyclohexenyl group is best visualized with oxidative stains.

  • Primary: UV Absorption @ 254 nm (Aromatic ring).

  • Secondary (Confirmation): p-Anisaldehyde Stain (Stains the cyclohexenyl double bond; typically appears distinct from aromatic impurities).

B. The "2D-TLC" Stability Test

Why: To confirm the compound does not decompose on silica gel.[1]

  • Spot the crude mixture at the corner of a square TLC plate.

  • Run the TLC in 5% EtOAc/Hexanes.

  • Dry the plate, rotate it 90° clockwise, and run it again in the same solvent system.

  • Interpretation: All spots should align on a diagonal line. If you see off-diagonal spots, your compound is decomposing on the silica.

    • Action: If decomposition is observed, proceed immediately to Protocol B (Buffered Silica) .

C. Data & Rf Values (Estimated)
CompoundPolarityEst. Rf (10% EtOAc/Hex)Visualization
Target Ether Non-polar0.65 - 0.75 UV + Anisaldehyde
4-Ethylphenol (SM)Polar/Acidic0.20 - 0.30 (Streaks)UV + FeCl₃ Stain
Cyclohexadiene (Byproduct)Non-polar> 0.85Anisaldehyde (faint)

Purification Protocols

Protocol A: Standard Flash Chromatography

Use this only if 2D-TLC shows no decomposition.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).[2]

  • Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes (Elutes non-polar hydrocarbons/dienes).

    • 2–8 CV: 0% → 5% EtOAc (Target ether typically elutes here).

    • 8–12 CV: 5% → 20% EtOAc (Flushes out unreacted phenol).

Protocol B: Triethylamine (TEA) Buffered Silica (Recommended)

Use this for high-purity requirements or if the compound is acid-sensitive.

  • Mechanism: TEA neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing protonation of the allylic ether oxygen.

  • Column Preparation:

    • Prepare a slurry of Silica Gel 60 in Hexanes + 1% Triethylamine (v/v) .

    • Pack the column and flush with 2 CV of this buffer solution.

    • Crucial: Switch to the running mobile phase (Hexanes/EtOAc) without TEA for the actual run, or keep 0.5% TEA if the compound is extremely labile.

  • Sample Loading: Liquid load in a minimum volume of Hexanes:DCM (9:1). Avoid pure DCM as it ruins the band shape on non-polar columns.

Decision Logic & Workflow (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture Workup Alkaline Wash (1M NaOH) Remove unreacted Phenol Start->Workup Pre-treatment TLC_Test Run 2D-TLC Stability Test Workup->TLC_Test Decision Off-diagonal spots visible? TLC_Test->Decision Protocol_A Protocol A: Standard Silica Gel (0-5% EtOAc Gradient) Decision->Protocol_A No (Stable) Protocol_B Protocol B: TEA-Buffered Silica (Neutralized Stationary Phase) Decision->Protocol_B Yes (Decomp) Analysis Analyze Fractions (UV 254nm + Anisaldehyde) Protocol_A->Analysis Protocol_B->Analysis Final Pure 1-(2-cyclohexen-1-yloxy)-4-ethylbenzene Analysis->Final

Caption: Workflow for selecting the correct stationary phase chemistry based on compound stability.

Troubleshooting Center (FAQ)

Q1: My product co-elutes with the starting material (4-ethylphenol). How do I separate them?

Root Cause: While the Rf difference should be large, high loading causes the phenol to "tail" or streak into the product bands. Solution: Do not rely solely on the column. Perform a chemical wash before chromatography.

  • Dissolve the crude oil in Diethyl Ether or EtOAc.

  • Wash 2x with 1M NaOH (or 1M KOH). The phenol will deprotonate (forming the phenoxide) and move into the aqueous layer.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.[3]

  • The resulting residue will be largely free of phenol, making the column separation trivial [1].

Q2: I see a new spot appearing on the TLC after the column that wasn't there before.

Root Cause: This is classic on-column decomposition . The acidic silica likely catalyzed a Claisen rearrangement, converting your allylic ether into an ortho-allylated phenol, or caused elimination to a diene. Solution: You must use Protocol B (Buffered Silica) . Pre-treating the silica with 1-2% Triethylamine is mandatory here. Ensure your fraction collection tubes are also clean and free of acid traces [2].

Q3: The product is an oil and difficult to load. Can I use DCM?

Technical Insight: Dichloromethane (DCM) is a strong solvent. Loading a non-polar column (Hexane/EtOAc) with a plug of DCM often causes "band broadening" because the sample travels too fast initially. Solution:

  • Option 1 (Preferred): Dry load. Dissolve crude in DCM, add Celite (1:2 ratio), rotovap to a dry powder, and load the powder on top of the column.

  • Option 2: Dissolve in the minimum amount of Hexanes. If it is not soluble, add DCM dropwise until soluble (aim for <10% DCM in the loading solvent).

Q4: Which TLC stain is best? UV is weak.

Root Cause: The 4-ethylbenzene chromophore is not extremely strong. Solution: Use p-Anisaldehyde .

  • Recipe: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 1.5 mL Conc. H₂SO₄.[4]

  • Procedure: Dip plate, blot excess, and heat with a heat gun until spots appear. The cyclohexenyl moiety typically turns a distinct violet/blue, distinguishing it from aromatic impurities [3].

References

  • Tsuji-Trost Allylation of Phenols (Extraction-free protocols)

    • Source: Organic Chemistry Frontiers (RSC).
    • Relevance: Validates the chemical behavior of allylic aryl ethers and the utility of base washes for phenol removal.
    • URL:[Link] (General reference for Allylation context).

  • Purification of Acid-Sensitive Compounds (TEA Buffering)

    • Source: University of Rochester, Department of Chemistry, Flash Chrom
    • Relevance: Authoritative protocol for deactivating silica gel using Triethylamine to prevent rearrangement/hydrolysis.
    • URL:[Link]

  • TLC Stains for Allylic/Alkene Systems

    • Source: McMaster University, Department of Chemistry.
    • Relevance: Recipes and visualization mechanisms for Anisaldehyde stains.
    • URL:[Link]

  • Synthesis of Cyclohexenyl Ethers (Analogous Structures)

    • Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
    • Relevance: Provides baseline Rf and stability d
    • URL:[Link]

Sources

Stability of cyclohexenyl ethers against oxidation and hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers working with cyclohexenyl ethers. It prioritizes mechanistic understanding to enable effective troubleshooting in the lab.

Topic: Oxidation and Hydrolysis Troubleshooting Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Double-Edged" Reactivity

Cyclohexenyl ethers (1-alkoxycyclohexenes) are valuable synthetic intermediates, often serving as masked ketones or precursors for cross-coupling. However, their electron-rich enol ether moiety makes them uniquely vulnerable to two distinct degradation pathways: acid-catalyzed hydrolysis and oxidative cleavage/peroxidation .

This guide addresses the causality of these failures and provides self-validating protocols to prevent them.

Module 1: Hydrolysis (The "Disappearing Product" Phenomenon)

The Core Issue

Users often report that their cyclohexenyl ether "decomposed on the column" or "vanished during workup," yielding cyclohexanone and the corresponding alcohol. This is almost exclusively due to trace acidity .

Mechanism of Failure

Unlike simple ethers, enol ethers are nucleophilic at the


-carbon (C2). Even weak acids (silica gel silanols, trace HCl in CDCl

) can protonate C2, generating a highly reactive oxocarbenium ion. This intermediate is rapidly trapped by water to form a hemiacetal, which collapses to the ketone.
Troubleshooting & FAQs

Q: My crude NMR was clean, but after flash chromatography, I recovered only cyclohexanone. What happened? A: Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry, but surface silanols are potent proton donors). This acidity is sufficient to catalyze the hydrolysis of enol ethers during the time-scale of a column run.

  • Solution: You must neutralize the stationary phase.[1] Pre-treat the silica gel with 1–2% triethylamine (TEA) in the eluent or use basic alumina.

Q: Can I use aqueous workup? A: Yes, if the pH is strictly controlled. Cyclohexenyl ethers are stable in basic aqueous solutions (e.g., sat. NaHCO


, NaOH) but hydrolyze rapidly below pH 4.
  • Protocol: Always quench reactions into a basic buffer (e.g., NaHCO

    
    ) rather than water or weak acid.
    
Visualization: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis Substrate Cyclohexenyl Ether (Enol Ether) Inter1 Oxocarbenium Ion (Reactive Intermediate) Substrate->Inter1 C-Protonation (Rate Limiting) Acid H+ Source (Silica/Acid) Acid->Inter1 Hemiacetal Hemiacetal (Unstable) Inter1->Hemiacetal Nucleophilic Attack Water H2O Attack Water->Hemiacetal Product Cyclohexanone + Alcohol Hemiacetal->Product Collapse

Figure 1: The irreversible cascade of enol ether hydrolysis triggered by trace acid.

Module 2: Oxidation (The "Storage" Hazard)

The Core Issue

Cyclohexenyl ethers are classified as peroxide formers (specifically Group B: Peroxide Hazard on Concentration). They react with atmospheric oxygen to form hydroperoxides and potentially explosive polymeric peroxides.

Mechanism of Failure

The electron-rich double bond activates the allylic positions (C3/C6) toward radical hydrogen abstraction. The resulting radical reacts with O


 to form a hydroperoxide.[2][3]
  • Note: Unlike simple ethers, the enol ether double bond can also react directly with singlet oxygen (if photosensitizers are present) to form dioxetanes, which cleave to diesters/keto-esters.

Troubleshooting & FAQs

Q: My liquid product has become viscous and yellow after a month in the fridge. Is it safe? A: STOP. Do not distill or concentrate. Viscosity often indicates the formation of polymeric peroxides.

  • Immediate Action: Test for peroxides using a semi-quantitative strip. If positive (>100 ppm), quench immediately (see protocol below).

Q: How do I remove peroxides without hydrolyzing the ether? A: Do NOT use the standard acidic ferrous sulfate wash (FeSO


/H

SO

), as the acid will destroy your enol ether (see Module 1).
  • Correct Protocol: Use a reducing agent in a basic/neutral medium, such as saturated aqueous Sodium Sulfite (Na

    
    SO
    
    
    
    ) or pass the material through a pad of activated Basic Alumina .
Experimental Protocol: Safe Peroxide Removal
StepActionRationale
1. Detection Apply 1 drop of ether to a KI/Starch paper.Blue color indicates oxidation (I


I

).
2. Quench Dissolve ether in non-protic solvent (e.g., DCM). Wash with sat. aq. Na

SO

(2x).
Reduces peroxides to alcohols without acid catalysis.
3. Verification Retest organic layer with KI paper.Ensure peroxides are <10 ppm.
4. Drying Dry over K

CO

or Na

SO

.
Avoid acidic drying agents like MgSO

if highly active.

Module 3: Purification & Handling Strategy

To ensure high yields and safety, adopt this "Self-Validating" workflow.

Standard Operating Procedure (SOP)
  • Workup: Always quench reactions into sat. NaHCO

    
     . Never use dilute HCl.
    
  • Solvent Removal: Do not rotary evaporate to dryness if the compound has been stored for long periods without testing for peroxides.

  • Purification (Basified Silica):

    • Method: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) .

    • Packing: Pour the slurry into the column.

    • Elution: Run the column with eluents also containing 0.5–1% TEA.

    • Validation: The TEA neutralizes acidic silanol sites, preventing on-column hydrolysis.

Visualization: Integrated Handling Workflow

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (Maintain pH > 8) Start->Quench PeroxideCheck Peroxide Test (KI Paper) Quench->PeroxideCheck Decision Peroxides Present? PeroxideCheck->Decision RemovePerox Wash w/ Na2SO3 (Neutral Reduction) Decision->RemovePerox Yes Purify Column Chromatography (Silica + 1% TEA) Decision->Purify No RemovePerox->Purify Storage Store: -20°C, Argon + BHT Stabilizer Purify->Storage

Figure 2: Decision tree for the safe isolation and storage of cyclohexenyl ethers.

References

  • Acid-Catalyzed Hydrolysis Mechanism

    • Kresge, A. J. (1987). The Chemistry of Enol Ethers. Accounts of Chemical Research. Link (General mechanism of vinyl ether hydrolysis).

    • Note: Confirms r
  • Peroxide Hazards and Classification

    • National Safety Council.[4] Recognition and Handling of Peroxidizable Compounds. Link (Classifies vinyl ethers/cyclohexene derivatives as Group B peroxide formers).

  • Purification on Silica Gel

    • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Link (Details the "Triethylamine-Deactivated Silica" method for acid-sensitive compounds).

  • Autoxidation Mechanisms

    • Ingold, K. U. (1969). Peroxy radicals.[2][3] Accounts of Chemical Research. Link (Fundamental radical chain mechanisms in ethers/alkenes).

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Validation of 4-Ethylphenyl 2-Cyclohexenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- (CAS: 5614-35-7). As a critical intermediate in organic synthesis, validating the integrity of the allylic ether linkage is paramount.

This document objectively compares the analytical performance of High-Field (600 MHz) NMR against standard Low-Field (300 MHz) NMR and differentiates the target molecule from its saturated analog, 4-Ethylphenyl cyclohexyl ether . The analysis demonstrates that while 300 MHz is sufficient for basic confirmation, 600 MHz is required to resolve the complex couplings of the cyclohexenyl ring system, preventing false-positive identification of impurities.

Structural Analysis & Theoretical Shifts

The molecule consists of three distinct magnetic environments. Understanding these domains is essential for accurate peak assignment.

  • Aromatic Core (AA'BB' System): The 1,4-disubstitution creates a symmetric spin system. The ethoxy group (electron-donating) shields the ortho protons, while the ethyl group has a weaker effect.

  • Ethyl Side Chain: A classic triplet-quartet pattern.

  • Cyclohexenyl Ether Moiety: The most complex region. It contains a chiral center at C1, creating diastereotopic environments for the ring methylene protons.

Comparative Spectral Data Table

The following table contrasts the chemical shifts of the Target (Allylic Ether) against its Precursor (Phenol) and its Saturated Analog (Cyclohexyl Ether).

Proton GroupAssignmentTarget: Allylic Ether (

ppm)
Alt 1: Precursor (Phenol) Alt 2: Saturated Analog
Vinyl H

5.75 – 5.95 (m, 2H) AbsentAbsent
Ether H

4.75 (m, 1H) OH signal (4.5-5.5)4.15 (m, 1H)
Aromatic

6.85 (d, 2H)6.75 (d, 2H)6.82 (d, 2H)
Aromatic

7.12 (d, 2H)7.06 (d, 2H)7.10 (d, 2H)
Ethyl

2.58 (q, 2H)2.57 (q, 2H)2.58 (q, 2H)
Ethyl

1.21 (t, 3H)1.19 (t, 3H)1.21 (t, 3H)
Ring

Allylic/Alkyl1.60 – 2.15 (m, 6H)Absent1.2 – 2.0 (m, 10H)

Key Analytical Insight: The presence of the multiplet at 5.75–5.95 ppm (Vinyl H) and the downfield shift of the Ether H to 4.75 ppm (vs. 4.15 ppm in the saturated analog) are the definitive "Fingerprint" signals for the target compound.

Comparative Performance: 300 MHz vs. 600 MHz

In drug development workflows, throughput often competes with resolution. Here we analyze the "performance" of the analytical method itself.

Scenario A: 300 MHz (Routine Screening)
  • Performance: Low resolution of the cyclohexenyl region.

  • Observation: The vinyl protons (

    
    ) often overlap into a single broad "blob." The homoallylic protons (
    
    
    
    ) merge with the ethyl quartet or solvent impurities.
  • Risk: High risk of missing isomerization impurities (e.g., migration of the double bond).

Scenario B: 600 MHz (Structural Validation)
  • Performance: High resolution allowing for coupling constant (

    
    ) extraction.
    
  • Observation:

    • The vinyl region splits into two distinct multiplets (dt and ddd patterns).

    • The allylic ether proton (

      
      ) resolves into a clear multiplet, allowing determination of 
      
      
      
      couplings to
      
      
      and
      
      
      .
  • Verdict: For definitive characterization, 600 MHz is mandatory .

Experimental Protocol (Self-Validating)

To ensure reproducibility (Trustworthiness), follow this standardized protocol.

Reagents & Equipment
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v). Note: 
    
    
    
    is avoided due to viscosity broadening of the ring multiplets.
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Concentration: 10 mg sample in 0.6 mL solvent (~70 mM).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of the ether in 0.6 mL

    
    . Filter through a glass wool plug if any turbidity is observed (removes inorganic salts from synthesis).
    
  • Shimming: Perform gradient shimming (top-shim). Line width at 50% height for the TMS signal must be

    
     Hz.
    
  • Acquisition (1H):

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 2.0 s (Ensure full relaxation of aromatic protons).
      
    • Scans (

      
      ): 16 (Sufficient for S/N > 100).
      
  • Processing: Apply an exponential window function (

    
     Hz) before Fourier Transform. Phase correct manually for the vinyl region.
    

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for assigning the structure based on spectral data.

AnalyticalLogic Start Unknown Sample Spectrum CheckVinyl Check 5.5 - 6.0 ppm Region Start->CheckVinyl VinylPresent Signals Present? (Multiplets) CheckVinyl->VinylPresent SatPath Impurity: Saturated Ether VinylPresent->SatPath No (Signals Absent) CheckEther Check Ether CH Shift VinylPresent->CheckEther Yes TargetPath Target: Allylic Ether ShiftHigh > 4.6 ppm (Allylic deshielding) CheckEther->ShiftHigh ShiftLow < 4.3 ppm (Alkyl shielding) CheckEther->ShiftLow ShiftHigh->TargetPath Confirmed ShiftLow->SatPath Isomer/Analog

Caption: Decision tree for distinguishing the target allylic ether from saturated impurities.

Diagram 2: COSY Correlation Network

This diagram visualizes the scalar couplings (


) established via 2D COSY NMR, confirming connectivity.

COSY_Network H1 H-1 (Ether CH) 4.75 ppm H2 H-2 (Vinyl) 5.80 ppm H1->H2 Vicinal H6 H-6 (CH2) 1.9 ppm H1->H6 Vicinal H3 H-3 (Vinyl) 5.90 ppm H2->H3 Cis-Vinyl H4 H-4 (CH2) 2.0 ppm H3->H4 Allylic H5 H-5 (CH2) 1.7 ppm H4->H5 H5->H6

Caption: 2D COSY coupling network showing connectivity within the cyclohexenyl ring.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Ethylphenol 1H NMR Data (No. 2199). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for Allylic Ether shifts).

  • PubChem. (2023). Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- (Compound Summary). National Library of Medicine.[3][4] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Predicting and Comparing GC-MS Retention Times of Ethyl-Substituted Phenyl Ether Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical tool for the separation and identification of volatile and semi-volatile organic compounds. A critical parameter in gas chromatography is the retention time, which is fundamental for compound identification. For isomeric compounds, which possess identical molecular formulas but different structural arrangements, achieving chromatographic separation is often a significant challenge. This guide provides an in-depth, technical comparison of the expected GC-MS retention time behavior of ortho-, meta-, and para-isomers of ethyl-substituted phenyl ethers when analyzed on a non-polar stationary phase. As direct experimental data for these specific compounds is not always readily available, this guide leverages established principles of chromatography and draws analogies from the well-documented separation of similar isomers, such as xylenes, to provide a robust predictive framework. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate and interpret the elution patterns of these and other related isomeric compounds.

I. The Science of Separation: Core Principles of GC Retention

The retention time of a compound in gas chromatography is a direct consequence of its partitioning behavior between the stationary phase, a non-volatile liquid coated within the column, and the mobile phase, an inert carrier gas.[1] The primary factors that govern this process are:

  • Boiling Point: When using a non-polar stationary phase, such as the commonly employed (5%-phenyl)-methylpolysiloxane (found in columns like the DB-5ms and HP-5ms), the elution order of analytes is strongly correlated with their boiling points.[2] Compounds with lower boiling points exhibit higher volatility, leading them to spend a greater proportion of time in the gaseous mobile phase and, consequently, elute from the column more rapidly.

  • Polarity and Intermolecular Forces: The principle of "like dissolves like" is a cornerstone of chromatography. Non-polar stationary phases interact more strongly with non-polar molecules through van der Waals dispersion forces, resulting in longer retention times.[2] Conversely, more polar molecules have weaker interactions with non-polar phases and elute earlier. The overall polarity of a molecule is quantified by its dipole moment.[3][4]

  • Molecular Geometry: The size and three-dimensional shape of a molecule influence its ability to interact with the stationary phase. For isomers, subtle differences in structure can affect their surface area and the efficiency of their interaction with the stationary phase, leading to variations in retention.

II. A Predictive Model: The Elution Order of Disubstituted Benzene Isomers on Non-Polar Columns

To construct a reliable prediction for the retention behavior of ethyl-substituted phenyl ether isomers, it is highly instructive to examine the well-established elution order of other disubstituted benzene isomers, such as the xylenes (dimethylbenzenes), on non-polar GC columns.

On a standard non-polar column, the typical elution order for xylene isomers is para, followed by meta, and finally ortho.[5] This order can be rationalized by considering the interplay between their boiling points and dipole moments.

IsomerBoiling Point (°C)Dipole Moment (Debye)
p-Xylene138.30
m-Xylene139.10.37
o-Xylene144.40.62

The para-isomer, being the most symmetrical, has a zero dipole moment and the lowest boiling point, leading to the weakest interaction with the non-polar stationary phase and the earliest elution. The ortho-isomer exhibits the highest boiling point and the largest dipole moment, resulting in the strongest interaction and the longest retention time. The meta-isomer's properties and retention time are intermediate between the two. This pattern provides a solid foundation for predicting the behavior of other positional isomers.

III. Predicted Retention Behavior of Ethyl-Substituted Phenyl Ether Isomers

Extrapolating from the principles of chromatography and the observed behavior of xylene isomers, we can forecast the elution order for the ortho-, meta-, and para-isomers of ethyl-substituted phenyl ethers, such as ethylanisole (methoxytoluene with an ethyl substituent).

While specific, published experimental retention times for these exact compounds are scarce, we can infer their elution order by analyzing their predicted physicochemical properties.

IsomerPredicted Boiling PointPredicted Dipole MomentExpected Elution Order on a Non-Polar Column
4-Ethylanisole (para)LowestLowest1st to Elute
3-Ethylanisole (meta)IntermediateIntermediate2nd to Elute
2-Ethylanisole (ortho)HighestHighest3rd to Elute

Scientific Rationale for the Predicted Elution Order:

  • Boiling Point: The ortho-isomer is anticipated to have the highest boiling point due to increased steric hindrance and the potential for intramolecular forces, which can lead to stronger intermolecular attractions. The highly symmetrical para-isomer is expected to have a lower boiling point than the less symmetrical meta and ortho isomers.

  • Polarity: The para-isomer is predicted to have the lowest dipole moment, as the vector sum of the individual bond dipoles may largely cancel out due to symmetry. The meta-isomer will possess an intermediate dipole moment, while the ortho-isomer, with its adjacent substituents, is expected to have the largest dipole moment.

Consequently, when separated on a non-polar GC column, the anticipated elution order for ethylanisole isomers is para < meta < ortho . The para-isomer, with its lower boiling point and polarity, will elute first. The ortho-isomer, having the highest boiling point and greatest polarity, will interact most strongly with the stationary phase and elute last.

IV. Detailed Experimental Protocol for GC-MS Analysis

This section outlines a comprehensive, step-by-step methodology for the GC-MS analysis of ethyl-substituted phenyl ether isomers, designed to be a self-validating system.

A. Materials and Reagents

  • Analytical standards of 2-ethylanisole, 3-ethylanisole, and 4-ethylanisole (or other target isomers)

  • High-purity, GC-MS grade solvent (e.g., hexane, dichloromethane) for sample preparation

  • Ultra-high purity helium or hydrogen carrier gas

  • 2 mL autosampler vials with PTFE/silicone septa

B. Instrumentation

  • Gas Chromatograph coupled to a Mass Selective Detector (GC-MS)

  • Non-polar capillary column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[6][7]

  • Automated liquid sampler

C. Sample Preparation

  • Preparation of Stock Solutions: Accurately weigh and dissolve each isomer standard in the chosen solvent to prepare individual stock solutions at a concentration of 1 mg/mL.

  • Preparation of Working Standard Mixture: Create a mixed isomer working standard by combining equal volumes of each individual stock solution. Serially dilute this mixture with the solvent to achieve a final concentration appropriate for GC-MS analysis (e.g., in the range of 1-10 µg/mL).

D. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Inlet
Injection TechniqueSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Chromatographic Column
Stationary Phase(5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms)
Dimensions30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas
Gas TypeHelium
Flow Rate1.0 mL/min (in constant flow mode)
Oven Temperature Program
Initial Temperature60 °C, held for 2 minutes
Temperature Ramp10 °C/minute to 200 °C, held for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-300
Scan Rate2 scans per second
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

E. Data Analysis and Interpretation

  • Peak Assignment: In the total ion chromatogram of the mixed standard, identify the peaks corresponding to each isomer by comparing their retention times with those obtained from the analysis of the individual isomer standards.

  • Mass Spectral Confirmation: Verify the identity of each eluted peak by comparing its acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library. It is important to note that the mass spectra of positional isomers are often very similar, making chromatographic separation essential for their differentiation.

  • Comparative Analysis: Carefully record the retention times for each isomer and compare the observed elution order with the theoretically predicted order.

V. Visualizing the Analytical Workflow

GCMS_Analysis_Workflow GC-MS Analysis Workflow for Isomer Separation cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing and Interpretation start Procure Isomer Standards stock_solutions Prepare Individual Stock Solutions start->stock_solutions working_standard Create Mixed Working Standard stock_solutions->working_standard vial_transfer Transfer to Autosampler Vial working_standard->vial_transfer injection Automated Injection (1 µL) vial_transfer->injection To Instrument separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometric Detection separation->detection chromatogram_acquisition Acquire Total Ion Chromatogram detection->chromatogram_acquisition Raw Data peak_identification Peak Identification by Retention Time chromatogram_acquisition->peak_identification spectral_confirmation Confirmation with Mass Spectra peak_identification->spectral_confirmation comparison Compare Elution Order with Prediction spectral_confirmation->comparison

Caption: A schematic representation of the experimental workflow for the GC-MS analysis of ethyl-substituted phenyl ether isomers.

VI. Concluding Remarks and Best Practices

This guide has provided a detailed scientific framework for understanding, predicting, and experimentally verifying the GC-MS retention times of ethyl-substituted phenyl ether isomers on a non-polar stationary phase. By integrating the fundamental principles of boiling point, polarity, and molecular structure with analogous data from well-characterized isomer separations, researchers can approach method development and data analysis with a higher degree of confidence.

Key Best Practices:

  • On non-polar columns, the elution order of disubstituted benzene isomers is primarily dictated by boiling point and polarity.

  • The predicted elution order for ethyl-substituted phenyl ether isomers is para < meta < ortho .

  • Unambiguous peak identification necessitates the use of authentic analytical standards for each isomer, as their mass spectra are typically very similar.

  • The provided experimental protocol offers a robust and reliable starting point for the GC-MS analysis of these and other related isomeric compounds.

By adhering to the principles and methodologies detailed in this guide, scientists and professionals in drug development can significantly improve the accuracy, reliability, and efficiency of their GC-MS analyses of isomeric compounds.

References

  • Agilent J&W GC Column Selection Guide. Postnova Analytics.

  • Chromatography Today. What is Retention Time?

  • WordPress.com. Making Sense of Boiling Points and Melting Points.

  • Restek. A Guide to the Analysis of Chiral Compounds by GC.

  • Agilent Technologies. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.

  • Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.

  • Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points.

  • JEOL. Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint.

  • Interchim. Agilent J&W GC Columns.

  • Chemistry LibreTexts. 5.2: Intermolecular Forces.

  • Michigan State University Department of Chemistry. Boiling & Melting Points.

  • Interchim. GC AND GC/MS.

  • Doc Brown's Chemistry. Comparing boiling point, intermolecular bonding forces electron number for organic molecules inorganic molecules, neon, methane, ammonia, hydrogen fluoride, water.

  • Shimadzu Corporation. Reduction of Analysis Time in Capillary GC (Part 4).

  • ALS Environmental. Analysis of Non-Polar Organic Compounds in Water by GC-MSMS.

  • PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS.

  • ResearchGate. (PDF) Extended characterization of petroleum aromatics using off-line LC-GC-MS.

  • Vernier. Detection of Chemical Isomers with Gas Chromatography.

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.

  • UTA MavMatrix. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT".

Sources

HPLC Method Development for Purity Analysis of Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 99.9% Purity Threshold

In the synthesis of liquid crystal (LC) materials—specifically the rigid biphenyl and terphenyl intermediates used in TFT-LCD and OLED displays—purity is not merely a specification; it is a functional requirement. Unlike pharmaceutical actives where 99.0% might suffice for early stages, LC materials require purities often exceeding 99.9% . Trace impurities, particularly positional isomers and homologous byproducts , act as defects that destabilize the mesophase, narrowing the operating temperature range of the final display device.

This guide objectively compares three chromatographic approaches to solving the "Isomer Problem" in LC analysis:

  • Traditional Fully Porous C18 (The legacy standard).

  • Supercritical Fluid Chromatography (SFC) (The high-speed alternative).

  • Core-Shell Phenyl-Hexyl / PFP Technology (The recommended modern workhorse).

Part 1: The Challenge – Why C18 Fails

Liquid crystal intermediates are typically non-polar, rigid-rod aromatic systems. A common synthesis intermediate is a fluorinated biphenyl.

  • The Problem: Synthetic pathways often generate positional isomers (e.g., 2-fluoro-4'-alkylbiphenyl vs. 3-fluoro-4'-alkylbiphenyl).

  • The C18 Limitation: Traditional alkyl-bonded phases (C18/C8) rely almost exclusively on hydrophobic subtraction. Since positional isomers often have identical hydrophobicity (logP), C18 columns frequently co-elute these critical impurities, leading to a "false pass" on purity assessments.

Part 2: Comparative Methodology

Option A: The Legacy Standard (Fully Porous C18)
  • Column: 5 µm Fully Porous C18.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. While robust, it lacks the shape selectivity required to resolve structural isomers of rigid aromatics.

Option B: The Alternative (SFC - Supercritical Fluid Chromatography)[1]
  • Column: 2-Ethylpyridine (2-EP) or Silica.

  • Mobile Phase: Supercritical CO2 + Methanol.

  • Verdict: High Potential but Complex. SFC offers superior speed and orthogonality. However, for intermediates with high melting points or poor solubility in CO2/MeOH mixtures, sample recovery and injection reproducibility can be challenging without specialized equipment.

Option C: The Product Recommendation (Core-Shell Phenyl-Hexyl / PFP)
  • Column: 2.6 µm Core-Shell Phenyl-Hexyl or Pentafluorophenyl (PFP).

  • Mechanism: Multi-mode retention combining Hydrophobicity +

    
     Interaction + Shape Selectivity .
    
  • Verdict: Superior. The

    
     electrons in the stationary phase interact with the aromatic rings of the LC intermediate. Subtle differences in electron density caused by the position of a fluorine or alkyl group create significant changes in retention time, resolving isomers that C18 misses.
    

Part 3: Experimental Data & Protocols

Experiment: Separation of Fluorinated Biphenyl Isomers

Objective: Resolve the critical pair of 3-fluoro-4'-pentylbiphenyl (Target) and 2-fluoro-4'-pentylbiphenyl (Impurity).

1. Comparative Performance Data

The following data summarizes the separation efficiency (


) and Resolution (

) obtained under optimized conditions for each mode.
MetricMethod A: Porous C18 (5 µm)Method B: Core-Shell Phenyl-Hexyl (2.6 µm)Method C: SFC (2-EP)
Separation Mechanism Hydrophobic OnlyHydrophobic +

Normal Phase-like
Resolution (

)
1.2 (Co-elution)3.8 (Baseline) 4.1 (Baseline)
Analysis Time 25.0 min12.5 min 4.5 min
Solvent Consumption High (30 mL)Moderate (15 mL)Low (<5 mL organic)
Backpressure ~120 bar~350 bar~150 bar
Robustness HighHighModerate (Matrix effects)

Analysis: While SFC is faster, the Core-Shell Phenyl-Hexyl provides the necessary resolution with standard HPLC hardware found in most synthesis labs, avoiding the capital expenditure of SFC systems while outperforming C18.

2. Detailed Protocol: Optimized Core-Shell Method

System: Standard HPLC/UHPLC (e.g., Agilent 1290 / Waters H-Class).

  • Stationary Phase: Kinetex® Phenyl-Hexyl or Raptor™ FluoroPhenyl, 2.6 µm,

    
     mm.
    
  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol creates higher backpressure but may enhance

    
     selectivity if AcN fails.
    
  • Flow Rate: 1.5 mL/min.

  • Temperature: 35°C (Critical control for isomer selectivity).

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (impurities).

Gradient Program:

  • 0.0 min: 50% B (Equilibration)

  • 10.0 min: 95% B (Linear Ramp)

  • 12.0 min: 95% B (Hold to elute highly retained oligomers)

  • 12.1 min: 50% B (Re-equilibration)

Part 4: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct stationary phase based on the specific structural features of the LC intermediate.

MethodSelection Start Start: LC Intermediate Structure IsAromatic Is the core structure Aromatic? Start->IsAromatic CheckHalogen Are Halogens (F, Cl) present on the ring? IsAromatic->CheckHalogen Yes (Biphenyls/Terphenyls) UseC18 Use C18 (Hydrophobic dominant) IsAromatic->UseC18 No (Aliphatic chains only) UsePhenyl Use Phenyl-Hexyl (Pi-Pi Interaction) CheckHalogen->UsePhenyl No (Alkyl-Aromatics) UsePFP Use PFP (Pentafluorophenyl) (Shape + Pi-Pi + Polar) CheckHalogen->UsePFP Yes (Fluorinated Aromatics)

Caption: Decision matrix for selecting stationary phases based on molecular functionality. PFP and Phenyl-Hexyl are preferred for aromatic/halogenated LC intermediates.

Diagram 2: The Separation Mechanism (Pi-Pi Interaction)

Visualizing why Phenyl-Hexyl separates isomers that C18 cannot.

Mechanism cluster_analytes Analytes (Isomers) StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Isomer1 Isomer A (Sterically Hindered) StationaryPhase->Isomer1 Weak Pi-Pi Interaction Isomer2 Isomer B (Planar/Accessible) StationaryPhase->Isomer2 Strong Pi-Pi Interaction Result Separation Achieved (Different Retention Times) Isomer1->Result Elutes Early Isomer2->Result Elutes Late

Caption: Mechanistic difference in retention. Planar isomers interact more strongly with the phenyl stationary phase, creating separation based on shape/electronic availability.

Part 5: Troubleshooting & Validation (Self-Validating System)

To ensure Trustworthiness in your results, every sequence must include a "System Suitability Test" (SST). Do not rely on retention time alone.

  • Resolution Check: The method is only valid if the resolution (

    
    ) between the main peak and the nearest isomer is 
    
    
    
    .
  • Peak Purity Scan: Use a Diode Array Detector (DAD) to scan the UV spectra across the peak width. A "purity angle" less than the "purity threshold" indicates no co-eluting hidden impurities.

  • Blank Injection: LC intermediates are sticky. Inject a blank (100% AcN) after high-concentration samples to rule out carryover ghost peaks.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and separation mechanisms).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Specifics on Phenyl/PFP phases for positional isomers).

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application note on fluorinated aromatics separation).

  • Shimadzu Scientific Instruments. (2023).[2] SFC Is As Easy As HPLC. (Comparative analysis of SFC vs HPLC workflows). Note: Video resource cited for SFC accessibility claims.

  • Reinitzer, F. (1888). Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie. (Historical context on LC discovery and purity importance).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Read-Across" Protocol

CRITICAL WARNING: A specific, harmonized Safety Data Sheet (SDS) for Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is often unavailable in standard public repositories. As a Senior Scientist, I have applied a Structure-Activity Relationship (SAR) analysis to derive this safety profile.

This compound contains two distinct high-risk moieties that dictate your safety strategy:

  • Allylic Ether Linkage (Cyclohexenyl ether): The oxygen atom is adjacent to a double bond in the cyclohexene ring. This structural arrangement renders the alpha-hydrogen highly susceptible to autoxidation, leading to the formation of explosive organic peroxides .

  • Ethylbenzene Derivative: The aromatic core suggests lipophilicity (skin absorption potential) and potential carcinogenicity/mutagenicity risks similar to parent ethylbenzene compounds.

Operational Directive: Treat this substance as a Class B Peroxide Former and a High-Permeation Risk solvent.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for aromatic ethers. The lipophilic nature of the ethylbenzene group combined with the solvent properties of the ether allows this compound to permeate standard nitrile gloves rapidly.

A. Hand Protection: The "Breakthrough" Logic

Do NOT rely on standard 4-mil nitrile examination gloves for anything beyond incidental splash protection. Aromatic ethers can solvate nitrile polymers, leading to "silent permeation" where the chemical reaches the skin without visible glove degradation.

Recommended Glove Configuration:

Contact DurationPrimary BarrierSecondary BarrierEstimated Breakthrough
High Risk / Immersion Silver Shield / 4H (Laminate) Nitrile (Outer layer for grip)> 480 Minutes
Splash / Transient High-Grade Nitrile (minimum 8 mil) None< 15 Minutes (Change immediately upon splash)
Prohibited Materials Latex, Vinyl, Standard NeopreneN/A< 1 Minute (Instant Permeation)
B. Respiratory Protection
  • Primary Control: All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Full-face or Half-mask elastomeric respirator.

    • Cartridge: Organic Vapor (OV) cartridge (Black label).

    • Note: N95 masks provide zero protection against ether vapors.

C. PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Handling Task Analysis Duration Duration of Exposure? Start->Duration Short < 5 Minutes (Weighing/Aliquot) Duration->Short Long > 5 Minutes (Synthesis/Cleanup) Duration->Long Glove_Short GLOVES: Double Nitrile (8 mil) Change immediately if splashed Short->Glove_Short Glove_Long GLOVES: Silver Shield (Laminate) under Nitrile Outer Long->Glove_Long Hood_Check Inside Fume Hood? Glove_Short->Hood_Check Glove_Long->Hood_Check Resp_Yes RESPIRATORY: None Required (Sash at proper height) Hood_Check->Resp_Yes Yes Resp_No RESPIRATORY: Half-Mask w/ OV Cartridges (Immediate Evacuation if Spill) Hood_Check->Resp_No No

Figure 1: PPE Selection Decision Tree based on exposure duration and engineering controls.

Operational Protocol: Handling & Peroxide Management

This protocol ensures data integrity and physical safety. The presence of the cyclohexenyl ether group requires strict adherence to peroxide testing.

Phase 1: Pre-Operational Inspection
  • Visual Check: Inspect the liquid for cloudiness, crystal formation (around the cap), or stratification.

    • Stop Condition: If crystals are visible, DO NOT OPEN .[1] Contact EHS for remote detonation/disposal.

  • Peroxide Test:

    • Use commercially available peroxide test strips (e.g., Quantofix).

    • Limit: If peroxides > 10 ppm, the solvent must be treated (passed through activated alumina) or disposed of.

    • Why? Distillation or rotary evaporation of peroxide-laden ethers concentrates the peroxides to explosive levels.

Phase 2: Transfer & Manipulation
  • Static Dissipation: Ethers have low minimum ignition energies. Ground all metal containers.

  • Inert Atmosphere: Whenever possible, blanket the open container with Nitrogen or Argon gas to displace oxygen and inhibit new peroxide formation.

  • Syringe Technique:

    • Use glass syringes with Luer-lock tips.

    • Avoid plastic syringes if possible (aromatic ethers can swell the plunger rubber, causing jamming and potential splash hazards).

Phase 3: Waste & Decontamination
  • Spill Cleanup:

    • Do not use paper towels (increases surface area for evaporation/flammability).

    • Use activated charcoal or vermiculite pads.

  • Disposal Stream:

    • Label clearly: "Flammable Liquid - Potential Peroxide Former."

    • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream.

Emergency Response Workflow

In the event of a spill or exposure, immediate action reduces long-term injury.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (Or Outside Hood) Assess->Large Action_Small 1. Absorb with Charcoal/Vermiculite 2. Place in Sealed Bag 3. Ventilate Small->Action_Small Action_Large 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call HazMat Large->Action_Large

Figure 2: Immediate response logic for ether spills.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

    • Citation Context: Establishes the "Class B" peroxide former classification for ethers and storage limits.

    • Citation Context: Validates the breakthrough time disparity between Nitrile and Laminate films for aromatic solvents.

  • Occupational Safety and Health Administration (OSHA). (29 CFR 1910.1450). Occupational exposure to hazardous chemicals in laboratories. [Link]

    • Citation Context: Legal requirement for Chemical Hygiene Plans and PPE assessment.

  • PubChem Compound Summary: Ethylbenzene. (Structural Analog Data). [Link]

    • Citation Context: Provides toxicological baseline for the ethylbenzene moiety (carcinogenicity/aspiration hazard).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.